![molecular formula C11H24Cl2N2 B1391735 3-(Piperidin-1-ylmethyl)piperidine dihydrochloride CAS No. 81310-57-8](/img/structure/B1391735.png)
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride
Overview
Description
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride (3-PMPD), also known as 3-Piperidylmethylpiperidine dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid, with a molecular formula of C8H18Cl2N2 and a molecular weight of 209.16 g/mol. 3-PMPD is a derivative of piperidine, a heterocyclic organic compound, which is a cyclic amine with a six-membered ring structure composed of five carbon atoms and one nitrogen atom. 3-PMPD is often used in laboratory experiments due to its solubility in water and its stability in aqueous solutions.
Scientific Research Applications
Synthesis and Chemical Properties
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride is a derivative used in various synthetic applications. It is a conformationally rigid diamine that plays a significant role in medicinal chemistry. A novel method for its synthesis was proposed to facilitate the production in large quantities, marking its importance in pharmaceutical preparations (Smaliy et al., 2011). Furthermore, the compound serves as a crucial intermediate in the synthesis of other significant compounds like lafutidine, highlighting its utility in the chemical synthesis of therapeutic agents (Shen Li, 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-(Piperidin-1-ylmethyl)piperidine have been synthesized and evaluated for their antimicrobial activity, especially against pathogens affecting plants like Lycopersicon esculentum. The structural variations in these derivatives significantly influence their antimicrobial efficacy, offering insights into the design of potent antimicrobial agents (Vinaya et al., 2009).
Corrosion Inhibition
The corrosion inhibitive properties of 3-(Piperidin-1-ylmethyl)piperidine derivatives on metals like brass in natural sea water have been studied, indicating its potential application in protecting metal surfaces. These compounds exhibit the ability to suppress anodic and cathodic processes, thus serving as effective corrosion inhibitors (Xavier & Nallaiyan, 2011).
Material Synthesis
3-(Piperidin-1-ylmethyl)piperidine derivatives are used in the synthesis of quinazolinone derivatives under solvent-free conditions, highlighting its versatility in organic synthesis. This method provides a greener approach to chemical synthesis, promoting the development of environmentally friendly manufacturing processes (Acharyulu et al., 2008).
Computational Chemistry
Studies have also focused on the computational aspect, examining the thermodynamic parameters of 3-(Piperidin-1-ylmethyl)piperidine derivatives. This research aids in understanding the electronic and structural properties of these compounds, which is crucial for optimizing their applications in various fields (Taheri et al., 2012).
properties
IUPAC Name |
1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZLWMSCSUKXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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